4-Ethoxy-2,6-difluoroaniline

Description

BenchChem offers high-quality 4-Ethoxy-2,6-difluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-2,6-difluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

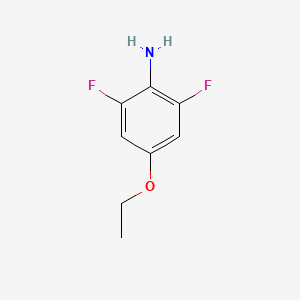

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-2,6-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-2-12-5-3-6(9)8(11)7(10)4-5/h3-4H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVYXUJTENEFCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301301494 | |

| Record name | 4-Ethoxy-2,6-difluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017779-79-1 | |

| Record name | 4-Ethoxy-2,6-difluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-2,6-difluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the NMR Data Interpretation of 4-Ethoxy-2,6-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis and interpretation of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 4-Ethoxy-2,6-difluoroaniline. As a fluorinated aniline derivative, this molecule presents a unique set of spectral features arising from the interplay of its electron-donating ethoxy and amino groups with the strongly electronegative fluorine substituents. This guide will delve into the intricacies of its ¹H and ¹³C NMR spectra, with a particular focus on the characteristic chemical shifts and the complex spin-spin coupling patterns involving the fluorine atoms. A detailed, step-by-step protocol for NMR data acquisition is also provided, ensuring the reproducibility and accuracy of the spectral analysis. This document is intended to be an essential resource for researchers in medicinal chemistry, materials science, and organic synthesis who work with fluorinated aromatic compounds.

Introduction: The Structural Significance of 4-Ethoxy-2,6-difluoroaniline

4-Ethoxy-2,6-difluoroaniline is a key building block in the synthesis of various high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the difluoro substituents ortho to the amino group imparts specific conformational and electronic properties that can significantly influence the biological activity and physicochemical characteristics of the resulting products. Accurate structural elucidation via NMR spectroscopy is therefore paramount for quality control, reaction monitoring, and the rational design of new chemical entities.

This guide will provide a detailed interpretation of the ¹H and ¹³C NMR spectra of 4-Ethoxy-2,6-difluoroaniline. We will explore the underlying principles that govern the observed chemical shifts and coupling constants, offering a framework for the confident assignment of all resonances.

Experimental Protocol: Acquiring High-Quality NMR Spectra

To obtain reliable and interpretable NMR data for 4-Ethoxy-2,6-difluoroaniline, a standardized experimental protocol is crucial. The following methodology is recommended for a standard 400 MHz NMR spectrometer.

2.1. Sample Preparation

-

Compound Purity: Ensure the 4-Ethoxy-2,6-difluoroaniline sample is of high purity (≥97%) to avoid interference from impurities in the NMR spectrum. Potential impurities from synthesis, such as starting materials or by-products, should be considered during spectral analysis. A common synthetic route involves the reduction of 1-ethoxy-2,6-difluoro-4-nitrobenzene, so residual nitro compound or partially reduced intermediates could be present.

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound, as it is a common and effective solvent for many organic molecules. Tetramethylsilane (TMS) should be used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Concentration: Prepare a solution of approximately 10-20 mg of 4-Ethoxy-2,6-difluoroaniline in 0.6-0.7 mL of CDCl₃.

2.2. NMR Instrument Parameters

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Spectral Width: A spectral width of -2 to 12 ppm is appropriate.

-

Number of Scans: 16 to 64 scans are generally adequate, depending on the sample concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum to singlets for each carbon, unless C-H coupling information is desired.

-

Spectral Width: A spectral width of 0 to 200 ppm will cover the expected range of carbon resonances.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 2 seconds is appropriate.

-

2.3. Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of 4-Ethoxy-2,6-difluoroaniline is characterized by distinct signals for the aromatic protons, the ethoxy group protons, and the amine protons. The presence of fluorine atoms introduces characteristic splitting patterns due to ¹H-¹⁹F coupling.

Table 1: Predicted ¹H NMR Data for 4-Ethoxy-2,6-difluoroaniline in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3, H-5 | ~ 6.4 - 6.6 | Triplet | ³JH-F ≈ 8-10 Hz |

| -NH₂ | ~ 3.6 - 4.0 | Broad Singlet | - |

| -OCH₂CH₃ | ~ 4.0 | Quartet | ³JH-H ≈ 7.0 Hz |

| -OCH₂CH₃ | ~ 1.4 | Triplet | ³JH-H ≈ 7.0 Hz |

3.1. Aromatic Region (H-3 and H-5)

The two aromatic protons at positions 3 and 5 are chemically and magnetically equivalent due to the molecule's symmetry. These protons are expected to appear as a single resonance in the upfield region of the aromatic spectrum, typically between δ 6.4 and 6.6 ppm . The electron-donating effects of both the amino and ethoxy groups shield these protons, shifting them to a lower frequency compared to benzene (δ 7.36 ppm).

The most prominent feature of this signal is its multiplicity. Each aromatic proton is coupled to the two adjacent fluorine atoms (at C-2 and C-6). This results in a triplet due to the coupling to two equivalent fluorine nuclei (n+1 rule for I=1/2 nuclei). The expected three-bond proton-fluorine coupling constant (³JH-F) is in the range of 8-10 Hz .

3.2. Amino Protons (-NH₂)

The protons of the primary amine group typically appear as a broad singlet in the region of δ 3.6 to 4.0 ppm . The broadness of the signal is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water or other protic species. The chemical shift of the -NH₂ protons can be highly dependent on the solvent, concentration, and temperature.

3.3. Ethoxy Group Protons (-OCH₂CH₃)

The ethoxy group gives rise to two distinct signals:

-

Methylene Protons (-OCH₂-): These protons are adjacent to the oxygen atom and are therefore deshielded, appearing as a quartet at approximately δ 4.0 ppm . The quartet multiplicity arises from the coupling to the three equivalent protons of the neighboring methyl group (³JH-H ≈ 7.0 Hz).

-

Methyl Protons (-CH₃): These protons are further from the electronegative oxygen and appear more upfield as a triplet at around δ 1.4 ppm . The triplet is a result of coupling to the two equivalent protons of the adjacent methylene group (³JH-H ≈ 7.0 Hz).

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum of 4-Ethoxy-2,6-difluoroaniline will show distinct signals for each unique carbon atom. The key feature of this spectrum is the presence of carbon-fluorine (C-F) coupling, which splits the signals of the fluorinated carbons and their neighbors into multiplets.

Table 2: Predicted ¹³C NMR Data for 4-Ethoxy-2,6-difluoroaniline in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C-1 | ~ 125 - 130 | Triplet | ²JC-F ≈ 15-20 Hz |

| C-2, C-6 | ~ 150 - 155 | Doublet of Doublets (or Triplet) | ¹JC-F ≈ 230-250 Hz, ³JC-F ≈ 5-10 Hz |

| C-3, C-5 | ~ 100 - 105 | Triplet | ²JC-F ≈ 8-12 Hz |

| C-4 | ~ 145 - 150 | Singlet (or very small triplet) | ⁴JC-F ≈ 1-3 Hz |

| -OCH₂CH₃ | ~ 64 | Singlet | - |

| -OCH₂CH₃ | ~ 15 | Singlet | - |

4.1. Aromatic Carbons

-

C-1 (Carbon bearing the -NH₂ group): This carbon is expected to resonate between δ 125 and 130 ppm . It will appear as a triplet due to two-bond coupling (²JC-F) to the two fluorine atoms at C-2 and C-6. This coupling constant is typically in the range of 15-20 Hz .

-

C-2 and C-6 (Fluorinated Carbons): These carbons are directly attached to fluorine and will therefore appear significantly downfield, in the range of δ 150 to 155 ppm . The signal will be a doublet due to the large one-bond coupling (¹JC-F) of 230-250 Hz . This large coupling is a hallmark of directly fluorinated aromatic carbons. Furthermore, each of these carbons is coupled to the other fluorine atom over three bonds (³JC-F), which would further split the doublet into a doublet of doublets . The ³JC-F is expected to be around 5-10 Hz .

-

C-3 and C-5: These carbons are shielded by the electron-donating groups and are expected to appear upfield at approximately δ 100-105 ppm . The signal will be a triplet due to two-bond coupling (²JC-F) with the fluorine atoms at C-2 and C-6, with a coupling constant of about 8-12 Hz .

-

C-4 (Carbon bearing the -OCH₂CH₃ group): This carbon is deshielded by the directly attached oxygen and is predicted to be in the δ 145-150 ppm region. The coupling to the fluorine atoms is over four bonds (⁴JC-F), which is typically very small (1-3 Hz ) and may not be resolved, resulting in the appearance of a singlet .

4.2. Ethoxy Group Carbons

-

-OCH₂-: The methylene carbon will appear at approximately δ 64 ppm .

-

-CH₃: The methyl carbon will be found further upfield at around δ 15 ppm .

Both of these signals will be singlets as they are too far from the fluorine atoms to exhibit significant coupling.

Visualizing Molecular Structure and NMR Assignments

To aid in the visualization of the NMR assignments, the molecular structure of 4-Ethoxy-2,6-difluoroaniline with atom numbering is provided below.

Caption: Molecular structure of 4-Ethoxy-2,6-difluoroaniline with atom numbering for NMR assignments.

Key Coupling Interactions: A Visual Summary

The following diagram illustrates the key through-bond coupling interactions that are critical for the interpretation of the NMR spectra of 4-Ethoxy-2,6-difluoroaniline.

Caption: Key H-F and C-F coupling interactions in 4-Ethoxy-2,6-difluoroaniline.

Conclusion

The NMR spectra of 4-Ethoxy-2,6-difluoroaniline are rich in structural information, with the fluorine substituents playing a dominant role in shaping the appearance of the spectra. The predicted ¹H NMR spectrum is expected to show a characteristic triplet for the aromatic protons due to ³JH-F coupling. The ¹³C NMR spectrum will be defined by large one-bond C-F coupling constants for the fluorinated carbons and smaller, multi-bond couplings for the other aromatic carbons. A thorough understanding of these spectral features, as outlined in this guide, is essential for the unambiguous structural verification of this important synthetic intermediate. By following the provided experimental protocol and interpretive guidelines, researchers can confidently analyze and utilize the NMR data of 4-Ethoxy-2,6-difluoroaniline in their scientific endeavors.

References

-

Alonso-Alija, C., Michels, M., Peilstoecker, K., & Schirok, H. (2004). A convenient synthesis of 4-alkoxy- and 4-hydroxy-2,6-difluoroanilines. Tetrahedron Letters, 45(1), 95–98. [Link]

-

PubChem. 2,6-Difluoroaniline. National Center for Biotechnology Information. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Alfa Aesar. 19F Coupling Constants Table. [Link]

An In-Depth Technical Guide to 4-Ethoxy-2,6-difluoroaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxy-2,6-difluoroaniline is a fluorinated aromatic amine that serves as a valuable building block in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms and an ethoxy group onto the aniline scaffold significantly influences its physicochemical properties, reactivity, and metabolic stability, making it an attractive intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of 4-Ethoxy-2,6-difluoroaniline, alongside insights into its synthesis, reactivity, and potential applications, particularly in the realm of drug discovery.

Physicochemical Properties

Understanding the fundamental physical and chemical properties of 4-Ethoxy-2,6-difluoroaniline is crucial for its effective handling, characterization, and application in synthetic chemistry.

General Information

| Property | Value | Source |

| CAS Number | 1017779-79-1 | [1][2] |

| Molecular Formula | C₈H₉F₂NO | Inferred from structure |

| Molecular Weight | 173.16 g/mol | [2][3] |

| Appearance | Liquid | [1] |

| Purity | Typically ≥97% | [2] |

Predicted Physical Properties

| Property | Predicted Value | Source |

| Boiling Point | 193.8 ± 35.0 °C | [3] |

| Density | 1.231 ± 0.06 g/cm³ | [3] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of 4-Ethoxy-2,6-difluoroaniline. While specific experimental spectra for this compound are not widely published, the expected spectral features can be inferred from the analysis of closely related structures and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons, and the amine protons. The coupling of the aromatic protons with the adjacent fluorine atoms will result in complex splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the ethoxy group and the aromatic ring. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants, while smaller two- and three-bond couplings will be observed for other carbons in the ring.

-

¹⁹F NMR: The fluorine NMR spectrum will provide direct information about the fluorine environments and can be used to confirm the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Ethoxy-2,6-difluoroaniline will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include:

-

N-H stretching: Around 3300-3500 cm⁻¹ for the amine group.

-

C-H stretching: Aromatic and aliphatic C-H stretches typically appear between 2850-3100 cm⁻¹.

-

C=C stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

-

C-O stretching: For the ethoxy group, typically in the 1000-1300 cm⁻¹ range.

-

C-F stretching: Strong absorptions in the 1000-1400 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For 4-Ethoxy-2,6-difluoroaniline, the molecular ion peak (M+) would be expected at m/z 173.16. The fragmentation pattern would likely involve the loss of the ethoxy group and other characteristic fragments.

Chemical Properties and Reactivity

The chemical behavior of 4-Ethoxy-2,6-difluoroaniline is dictated by the interplay of its functional groups: the nucleophilic amine, the electron-rich ethoxy group, and the electron-withdrawing fluorine atoms on the aromatic ring.

The presence of two fluorine atoms ortho to the amine group significantly influences the reactivity of the aniline moiety. These electron-withdrawing groups decrease the basicity of the amine compared to unsubstituted aniline. The ethoxy group at the para position, being an electron-donating group, partially counteracts this effect.

This electronic profile makes 4-ethoxy-2,6-difluoroaniline a versatile intermediate for various chemical transformations, including:

-

Nucleophilic Aromatic Substitution: The fluorine atoms can be susceptible to displacement by strong nucleophiles under certain conditions.

-

Electrophilic Aromatic Substitution: The aniline ring can undergo electrophilic substitution reactions, with the position of substitution directed by the existing substituents.

-

Reactions of the Amine Group: The primary amine can participate in a wide range of reactions, such as acylation, alkylation, and diazotization, to introduce further functionality.

The unique substitution pattern of 4-ethoxy-2,6-difluoroaniline makes it a valuable precursor for the synthesis of highly functionalized molecules with potential applications in various fields.

Synthesis

The synthesis of 4-alkoxy-2,6-difluoroanilines, including the methoxy and benzyloxy analogues, has been reported in the literature, providing viable routes that can be adapted for the preparation of 4-ethoxy-2,6-difluoroaniline.[4] Two primary synthetic strategies have been described:

Diazonium Coupling and Curtius-type Rearrangements

One approach involves the use of diazonium coupling reactions or Curtius-type rearrangements to introduce the amine functionality onto a pre-functionalized difluorinated aromatic ring.[4] These methods are well-established in organic synthesis and offer a reliable means to access these types of anilines.

Synthetic Workflow Example

A potential synthetic route to 4-Ethoxy-2,6-difluoroaniline could involve the following conceptual steps:

Caption: Conceptual workflow for the synthesis of 4-Ethoxy-2,6-difluoroaniline.

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated compounds are of significant interest in drug discovery due to the unique properties that fluorine imparts to a molecule, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. 4-Ethoxy-2,6-difluoroaniline, as a versatile building block, can be utilized in the synthesis of a wide range of biologically active molecules.

The 2,6-difluoroaniline moiety is a common scaffold in the design of kinase inhibitors and other targeted therapeutics. The ortho-fluoro substituents can play a crucial role in modulating the conformation of the molecule, leading to improved interactions with the target protein. The para-ethoxy group can be modified to introduce further points of diversity or to fine-tune the pharmacokinetic properties of the final compound.

Safety and Handling

4-Ethoxy-2,6-difluoroaniline is a chemical that requires careful handling in a laboratory setting. Based on the available safety data, the following precautions should be observed:

-

Hazard Statements:

-

Precautionary Measures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with plenty of water.

-

Store in a tightly closed container in a cool, dry place.

-

It is essential to consult the Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety and handling information.

Conclusion

4-Ethoxy-2,6-difluoroaniline is a valuable and versatile chemical intermediate with significant potential in synthetic chemistry, particularly in the development of new pharmaceuticals. Its unique combination of functional groups provides a platform for the synthesis of complex and highly functionalized molecules. While some of its physical properties are not yet fully characterized in publicly accessible literature, its structural similarity to other well-studied difluoroanilines provides a strong basis for its application in research and development. As the demand for novel fluorinated compounds in drug discovery continues to grow, the importance of building blocks like 4-Ethoxy-2,6-difluoroaniline is likely to increase.

References

- Alonso-Alija, C., Michels, M., Peilstöcker, K., & Schirok, H. (2003). A convenient synthesis of 4-alkoxy- and 4-hydroxy-2,6-difluoroanilines. Tetrahedron Letters, 44(52), 9367-9370.

-

Request PDF. A Convenient Synthesis of 4Alkoxy and 4Hydroxy2,6-difluoroanilines. Available from: [Link]

Sources

Core Compound Analysis: Structure and Physicochemical Profile

An In-Depth Technical Guide to 4-Ethoxy-2,6-difluoroaniline (CAS: 1017779-79-1)

This document provides a comprehensive technical overview of 4-Ethoxy-2,6-difluoroaniline, a fluorinated aromatic amine of increasing interest in the fields of medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this guide synthesizes core chemical data, proposes a robust synthetic pathway, and explores the compound's potential applications, grounded in established scientific principles.

4-Ethoxy-2,6-difluoroaniline is a substituted aniline featuring a unique combination of functional groups that impart desirable properties for advanced chemical synthesis. The aniline moiety serves as a versatile synthetic handle, while the ortho-difluoro substitution pattern significantly modulates the amine's basicity and conformational preferences. The para-ethoxy group further influences the electronic and lipophilic character of the molecule.

The strategic placement of two fluorine atoms ortho to the amine group creates a sterically shielded and electronically withdrawn environment. This modification lowers the pKa of the anilinic nitrogen, reducing its basicity compared to aniline. This can be a critical design element in drug discovery, as it can mitigate off-target effects related to basicity and improve metabolic stability by hindering N-dealkylation or oxidation. The para-ethoxy group, being an electron-donating group, partially counteracts the inductive withdrawal of the fluorine atoms, influencing the overall electron density of the aromatic ring.

Figure 2: Proposed High-Level Synthesis Workflow.

Detailed Step-by-Step Protocol: Etherification of 3,5-Difluoro-4-aminophenol

This protocol assumes the availability of 3,5-Difluoro-4-aminophenol. The causality for this choice rests on achieving the target substitution pattern efficiently. The Williamson ether synthesis is a classic, reliable method for forming the ether linkage.

Objective: To synthesize 4-Ethoxy-2,6-difluoroaniline via O-alkylation.

Materials:

-

3,5-Difluoro-4-aminophenol

-

Ethyl iodide (EtI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-Difluoro-4-aminophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.

-

Rationale: Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction. Potassium carbonate acts as the base to deprotonate the phenolic hydroxyl group, which is more acidic than the anilinic amine, creating the nucleophilic phenoxide. An excess of the base ensures complete deprotonation.

-

-

Addition of Alkylating Agent: While stirring the suspension, add ethyl iodide (1.2 eq) dropwise at room temperature.

-

Rationale: A slight excess of the electrophile (ethyl iodide) ensures the reaction goes to completion. Dropwise addition helps control any potential exotherm.

-

-

Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Extraction: After cooling to room temperature, filter off the potassium carbonate and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Liquid-Liquid Extraction: Dissolve the resulting residue in diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove any acidic impurities) and brine.

-

Rationale: This aqueous work-up removes inorganic salts and any remaining base, purifying the organic layer containing the product.

-

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude 4-Ethoxy-2,6-difluoroaniline by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to obtain the final product as a clear liquid.

Applications in Medicinal Chemistry and Drug Discovery

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, known to enhance metabolic stability, binding affinity, and lipophilicity. [1][2]4-Ethoxy-2,6-difluoroaniline is a prime example of a building block designed to leverage these benefits.

The difluoro-substituted aniline core can be found in various biologically active molecules, including kinase inhibitors and agrochemicals. [3]The aniline nitrogen provides a key vector for further chemical elaboration, allowing its incorporation into heterocyclic systems, amides, or sulfonamides, which are prevalent scaffolds in pharmaceuticals. [4]

Figure 3: Structure-Activity Relationship (SAR) Contributions.

The ethoxy group at the para-position serves to fine-tune the molecule's lipophilicity, which is a critical parameter for oral absorption and cell membrane permeability. It can also engage in hydrogen bonding or occupy hydrophobic pockets within a target protein, potentially increasing binding affinity. The combination of these groups makes 4-Ethoxy-2,6-difluoroaniline a highly valuable building block for generating compound libraries for high-throughput screening in drug discovery programs.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 4-Ethoxy-2,6-difluoroaniline is essential. The following information is summarized from available Safety Data Sheets (SDS). [5]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. [7] * Skin Protection: Wear impervious, flame-resistant protective clothing and gloves. [5][7] * Respiratory Protection: Use in a well-ventilated area. If exposure limits may be exceeded, a full-face respirator with an appropriate filter is necessary. [7]

-

-

First-Aid Measures:

-

Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. Irritation may occur. [5] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. [5] * Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. [8] * Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [8]

-

-

Handling and Storage:

Conclusion

4-Ethoxy-2,6-difluoroaniline (CAS 1017779-79-1) is a specialized chemical intermediate with significant potential, particularly in the synthesis of novel pharmaceutical agents. Its unique electronic and steric properties, conferred by the difluoro and ethoxy substitutions, provide medicinal chemists with a powerful tool to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds. While detailed experimental data remains sparse in public literature, its structural characteristics and the established chemistry of related anilines allow for the confident development of synthetic and handling protocols. As the demand for sophisticated, fluorinated building blocks continues to grow, 4-Ethoxy-2,6-difluoroaniline is poised to become an increasingly valuable component in the drug discovery and development pipeline.

References

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2,6-Difluoroaniline. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-ethoxy-2,6-difluoro-benzamide | CAS#:916483-57-3. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

Artigot, A., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Retrieved from [Link]

- Alonso-Alija, C., et al. (2004). A convenient synthesis of 4-alkoxy- and 4-hydroxy-2,6-difluoroanilines. Tetrahedron Letters.

-

Kaszynski, P., & Tsybina, T. (2003). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,5-difluoroaniline. Retrieved from [Link]

-

Samala, S. R. K., et al. (2023). A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline. Asian Journal of Research in Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline. Retrieved from [Link]

- Google Patents. (1991). US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline.

- McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.

-

PubChem. (n.d.). (4R,4aR,7S,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol. Retrieved from [Link]

- Google Patents. (n.d.). CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.

-

ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2,6-Difluoroaniline. Retrieved from [Link]

- University of Puget Sound. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

-

MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. RSC Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. 1017779-79-1 Cas No. | 4-Ethoxy-2,6-difluoroaniline | Apollo [store.apolloscientific.co.uk]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

A Technical Guide to the Retrosynthetic Analysis and Synthesis of 4-Ethoxy-2,6-difluoroaniline

Abstract

4-Ethoxy-2,6-difluoroaniline is a key structural motif and versatile building block in medicinal chemistry and materials science, primarily due to the unique electronic properties conferred by its substituted aniline scaffold. The presence of fluorine atoms can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making this compound a valuable precursor for the synthesis of novel pharmaceuticals and agrochemicals. This guide provides an in-depth retrosynthetic analysis of 4-Ethoxy-2,6-difluoroaniline, deconstructing the molecule to identify a logical and efficient synthetic pathway starting from commercially available materials. A detailed, step-by-step forward synthesis is then proposed, complete with validated protocols and an explanation of the chemical principles governing each transformation.

Part 1: Strategic Deconstruction: A Retrosynthetic Approach

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves conceptually breaking down a target molecule into simpler, readily available precursor structures.[1] The primary goal is to identify reliable and high-yielding reactions that can be performed in the forward direction to assemble the target.

Initial Disconnections and Functional Group Interconversion (FGI)

The structure of 4-Ethoxy-2,6-difluoroaniline presents three primary points for logical disconnection: the C-N bond of the aniline, the C-O bond of the ethoxy group, and the C-F bonds. The C-F bonds are generally robust and synthesized via specialized methods, making them poor candidates for initial disconnection. Therefore, we focus on the amine and ether functionalities.

-

C-N Bond Disconnection (via FGI): The most reliable and common method for introducing an aniline group is through the reduction of a nitro group.[2] This functional group interconversion (FGI) is highly efficient and chemoselective. This leads us to our first key precursor, 4-Ethoxy-2,6-difluoro-1-nitrobenzene (1) .

-

C-O Bond Disconnection: The ethoxy group is an ether, which can be conceptually disconnected to reveal a phenol and an ethyl electrophile. This points to 2,6-difluoro-4-nitrophenol (2) as a potential precursor.

This initial analysis is visualized below.

Caption: Complete retrosynthetic pathway from the target to a simple starting material.

Part 2: Forward Synthesis: From Plan to Practice

The retrosynthetic analysis provides a blueprint for the forward synthesis. This section details the step-by-step experimental protocols for synthesizing 4-Ethoxy-2,6-difluoroaniline from 3,5-difluorophenol.

Synthetic Workflow Overview

The forward synthesis proceeds in three main stages:

-

Etherification: Protection of the phenolic hydroxyl group as an ethyl ether.

-

Nitration: Regioselective installation of a nitro group at the C4 position.

-

Reduction: Conversion of the nitro group to the target primary amine.

Caption: The three-step forward synthesis workflow.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Ethoxy-3,5-difluorobenzene

This transformation is a classic Williamson ether synthesis, where the phenoxide, generated by a mild base, acts as a nucleophile to displace a halide from an ethylating agent.

-

Protocol:

-

To a solution of 3,5-difluorophenol (1.0 eq) in acetone or DMF, add potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Add ethyl iodide (EtI, 1.2 eq) dropwise to the mixture.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

-

After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-Ethoxy-3,5-difluorobenzene as a clear oil.

-

Step 2: Synthesis of 4-Ethoxy-2,6-difluoro-1-nitrobenzene

The electron-donating ethoxy group strongly activates the aromatic ring towards electrophilic aromatic substitution, directing the incoming nitro group to the para position.

-

Protocol:

-

Cool a flask containing concentrated sulfuric acid (H₂SO₄, 3.0 eq) to 0 °C in an ice bath.

-

Slowly add fuming nitric acid (HNO₃, 1.5 eq) while maintaining the temperature below 10 °C.

-

To this nitrating mixture, add 1-Ethoxy-3,5-difluorobenzene (1.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

-

Stir the reaction at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

-

Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to afford 4-Ethoxy-2,6-difluoro-1-nitrobenzene.

-

Step 3: Synthesis of 4-Ethoxy-2,6-difluoroaniline

The reduction of the aromatic nitro group is a fundamental transformation. Catalytic hydrogenation is a clean and efficient method, though alternatives like reduction with metals in acidic media are also effective. [2]

-

Protocol (Catalytic Hydrogenation):

-

Dissolve 4-Ethoxy-2,6-difluoro-1-nitrobenzene (1.0 eq) in ethanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C, ~5 mol%).

-

Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., 50 psi or balloon pressure).

-

Stir the mixture vigorously at room temperature until hydrogen uptake ceases (typically 2-4 hours).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the final product, 4-Ethoxy-2,6-difluoroaniline, which can be further purified by recrystallization if necessary.

-

Data Summary

| Step | Transformation | Key Reagents | Typical Yield |

| 1 | Etherification | 3,5-Difluorophenol, K₂CO₃, EtI | 85-95% |

| 2 | Nitration | 1-Ethoxy-3,5-difluorobenzene, HNO₃, H₂SO₄ | 80-90% |

| 3 | Reduction | 4-Ethoxy-2,6-difluoro-1-nitrobenzene, H₂, Pd/C | >95% |

Conclusion

This guide demonstrates a logical and efficient strategy for the synthesis of 4-Ethoxy-2,6-difluoroaniline. By applying the principles of retrosynthetic analysis, a complex target molecule was successfully deconstructed into simple, commercially available precursors. The proposed three-step forward synthesis—etherification, nitration, and reduction—employs robust and well-established chemical transformations, ensuring high yields and operational simplicity. This pathway represents a practical and scalable route for researchers and drug development professionals requiring access to this valuable fluorinated building block.

References

-

Chemistry Stack Exchange . (2015). Selective nitro reduction of poly nitro compounds.

-

ECHEMI . (n.d.). Selective nitro reduction of poly nitro compounds.

-

J-STAGE . (n.d.). Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate.

-

Google Patents . (n.d.). Method for preparing m-nitroaniline by selective reduction of m-dinitrobenzene.

-

Wikipedia . (n.d.). Reduction of nitro compounds.

-

SBM CDT . (n.d.). Pharma Disconnections.

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Ethoxy-2,6-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 4-Ethoxy-2,6-difluoroaniline, a key building block in medicinal chemistry. Leveraging a combination of synthetic methodologies, spectroscopic principles, and computational modeling, this document elucidates the critical structural features that govern the molecule's reactivity and intermolecular interactions. We will explore the nuanced interplay of steric and electronic effects imparted by the ethoxy and difluoro substituents on the aniline core, offering insights into its preferred three-dimensional arrangement. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents incorporating this versatile scaffold.

Introduction

4-Ethoxy-2,6-difluoroaniline is a substituted aniline derivative of significant interest in the field of drug discovery and development. The presence of two fluorine atoms at the ortho positions of the aniline ring profoundly influences the molecule's physicochemical properties, including its pKa, lipophilicity, and metabolic stability. The ethoxy group at the para position further modulates these characteristics and introduces a degree of conformational flexibility. A thorough understanding of the molecule's three-dimensional structure and conformational landscape is paramount for predicting its biological activity and for the rational design of new molecules with improved pharmacological profiles.

This guide will delve into the synthesis of 4-Ethoxy-2,6-difluoroaniline, detail its key structural parameters, and provide a comprehensive analysis of its conformational preferences based on established principles of stereochemistry and computational chemistry.

Synthesis and Spectroscopic Characterization

The synthesis of 4-Ethoxy-2,6-difluoroaniline and other 4-alkoxy-2,6-difluoroanilines has been described in the literature, highlighting their importance as versatile intermediates.[1] Two primary synthetic routes have been established, showcasing different approaches to constructing this highly functionalized aniline.

Synthetic Pathways

A common and efficient method for the preparation of 4-alkoxy-2,6-difluoroanilines involves the reaction of 2,4,6-trifluoronitrobenzene with the corresponding sodium alkoxide, followed by reduction of the nitro group.[2]

Workflow for the Synthesis of 4-Ethoxy-2,6-difluoroaniline:

Caption: Synthetic route to 4-Ethoxy-2,6-difluoroaniline.

An alternative approach involves a Curtius-type rearrangement, providing another versatile entry to this class of compounds.[1]

Spectroscopic Data

Table 1: Predicted NMR Spectroscopic Data for 4-Ethoxy-2,6-difluoroaniline

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~6.4-6.6 | Triplet | Aromatic H (meta to NH₂) |

| ¹H | ~4.0 | Quartet | -OCH₂- |

| ¹H | ~3.7 | Broad Singlet | -NH₂ |

| ¹H | ~1.4 | Triplet | -CH₃ |

| ¹³C | ~150-155 (d, J≈240 Hz) | Doublet | C-F |

| ¹³C | ~140-145 | Singlet | C-O |

| ¹³C | ~135-140 (t, J≈10 Hz) | Triplet | C-NH₂ |

| ¹³C | ~100-105 (d, J≈25 Hz) | Doublet | C-H |

| ¹³C | ~64 | Singlet | -OCH₂- |

| ¹³C | ~15 | Singlet | -CH₃ |

Note: Predicted values are based on typical chemical shifts for substituted anilines and ethoxybenzenes. Actual values may vary.

Molecular Structure and Conformation

The three-dimensional structure and conformational flexibility of 4-Ethoxy-2,6-difluoroaniline are dictated by the interplay of steric hindrance and electronic interactions between the substituents on the benzene ring. The key conformational variables are the torsion angles around the C(aryl)-N bond and the C(aryl)-O bond.

The Difluoroaniline Core

The two fluorine atoms at the ortho positions to the amino group impose significant steric constraints. This steric hindrance is expected to influence the pyramidalization of the nitrogen atom and the rotational barrier around the C-N bond. In many substituted anilines, the amino group is not perfectly planar with the aromatic ring.[3]

The Ethoxy Group Conformation

The orientation of the ethoxy group relative to the benzene ring is a critical determinant of the overall molecular shape. For ethoxybenzene and its derivatives, two primary conformations are considered: a planar conformer, where the C-O-C plane is coplanar with the aromatic ring, and a non-planar (or perpendicular) conformer, where the C-O-C plane is orthogonal to the ring.[4]

Computational studies on substituted ethoxybenzenes suggest that the planar conformation is generally of lower energy.[4] However, the presence of ortho-substituents can significantly influence the rotational barrier and the preferred dihedral angle.

Diagram of Key Torsional Angles:

Caption: Key dihedral angles defining the conformation.

Computational Modeling of Conformational Preferences

In the absence of a published crystal structure for 4-Ethoxy-2,6-difluoroaniline, computational methods provide a powerful tool for predicting its low-energy conformations. Density Functional Theory (DFT) calculations are well-suited for this purpose.

Based on studies of similar molecules, the following conformational preferences can be anticipated:

-

Amino Group: The amino group is likely to be slightly pyramidalized, with the N-H bonds out of the plane of the aromatic ring. The rotational barrier around the C-N bond will be influenced by the ortho-fluorine atoms.[5]

-

Ethoxy Group: The ethoxy group is expected to prefer a near-planar conformation, with the ethyl group oriented away from the fluorine atoms to minimize steric clashes. The rotational barrier around the C(aryl)-O bond is a key parameter determining the conformational flexibility.

Workflow for Computational Conformational Analysis:

Caption: Computational workflow for conformational analysis.

Impact on Drug Development

The molecular structure and conformation of 4-Ethoxy-2,6-difluoroaniline have profound implications for its application in drug design:

-

Receptor Binding: The preferred conformation will dictate how the molecule fits into the binding pocket of a biological target. The orientation of the amino and ethoxy groups, as well as the electrostatic potential surface shaped by the fluorine atoms, are critical for establishing specific intermolecular interactions.

-

Physicochemical Properties: The conformation influences properties such as solubility and membrane permeability. The degree of planarity and the exposure of polar groups can affect how the molecule interacts with its environment.

-

Metabolic Stability: The fluorine atoms at the ortho positions can block potential sites of metabolic attack, thereby increasing the molecule's in vivo half-life.

Conclusion

4-Ethoxy-2,6-difluoroaniline is a valuable building block for medicinal chemistry, offering a unique combination of electronic and steric properties. A comprehensive understanding of its molecular structure and conformational preferences is essential for its effective utilization in the design of novel therapeutic agents. While direct experimental data on its three-dimensional structure is limited, computational modeling, in conjunction with data from analogous compounds, provides a robust framework for predicting its behavior. This technical guide serves as a foundational resource for researchers seeking to harness the potential of this important chemical entity.

References

-

Alonso-Alija, C.; Michels, M.; Peilstoecker, K.; Schirok, H. A convenient synthesis of 4-alkoxy- and 4-hydroxy-2,6-difluoroanilines. Tetrahedron Letters2004 , 45 (1), 95-98.[1]

-

Di Sari, M.; Persico, M.; Veracini, C. A. Coupled internal rotations in substituted ethoxybenzenes: Maximum entropy analysis of nuclear magnetic resonance of nematic solutions. The Journal of Chemical Physics1992 , 96 (6), 4783-4791.[4]

-

Jaffar, J.; Robinson, M. J. T. Conformational analysis of substituted anilines. Part 1. A theoretical and experimental study of the rotational barriers in some N,N-dialkyl-2,6-disubstituted anilines. J. Chem. Soc., Perkin Trans. 21987 , 1211-1215.[5]

- Lide, D. R., Ed. CRC Handbook of Chemistry and Physics, 89th ed.

-

PubChem. 2,6-Difluoroaniline. [Link] (accessed Jan 17, 2026).

-

Sreenivasulu, R.; et al. A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline. Asian Journal of Research in Chemistry2023 , 16(3), 235-236.[2]

-

U.S. Patent 5,091,580A, "Process for the preparation of 2,6-difluoroaniline," issued February 25, 1992.[6]

-

Royal Society of Chemistry. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link] (accessed Jan 17, 2026).[7]

-

Royal Society of Chemistry. New Journal of Chemistry Supporting Information. [Link] (accessed Jan 17, 2026).[8]

-

ResearchGate. The 13C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Link] (accessed Jan 17, 2026).[9]

-

Karakaya, M.; et al. Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science2024 , 13(2), 1-6.[3]

-

Chemistry LibreTexts. Substitution Reactions of Benzene Derivatives. [Link] (accessed Jan 17, 2026).[10]

-

Alonso-Alija, C.; Michels, M.; Peilstoecker, K.; Schirok, H. A Convenient Synthesis of 4-Alkoxy- and 4-Hydroxy-2,6-difluoroanilines. Tetrahedron Letters2004 , 45(1), 95-98.[1]

-

Frontiers. Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. [Link] (accessed Jan 17, 2026).

-

Beilstein Journal of Organic Chemistry. Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. [Link] (accessed Jan 17, 2026).[11]

-

ResearchGate. Computational methods for exploring protein conformations. [Link] (accessed Jan 17, 2026).[12]

-

Frontiers. Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. [Link] (accessed Jan 17, 2026).[13]

-

ResearchGate. Conformational Analysis of 4-Trifluoromethyl-1,3-dioxane. [Link] (accessed Jan 17, 2026).[14]

-

The Journal of Organic Chemistry. Difluoroalkylation of Anilines via Photoinduced Methods. [Link] (accessed Jan 17, 2026).[15]

-

YouTube. The Simplifying Synthesis Ultimate Guide To Conformational Analysis. [Link] (accessed Jan 17, 2026).[16]

-

ResearchGate. Rotational barrier and electron-withdrawing substituent effects: Theoretical study of -conjugation in para-substituted anilines. [Link] (accessed Jan 17, 2026).[5]

-

ResearchGate. Influence of Substituents on the Rotational Energy Barrier of Axially Chiral Biphenyls, II. [Link] (accessed Jan 17, 2026).[17]

-

YouTube. Organic Chemistry - EAS Reactions of Substituted Benzenes. [Link] (accessed Jan 17, 2026).[3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ajrconline.org [ajrconline.org]

- 3. m.youtube.com [m.youtube.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. US5091580A - Process for the preparation of 2,6-difluoroaniline - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. BJOC - Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose [beilstein-journals.org]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 2,6-Dibromo-4-nitroaniline(827-94-1) 13C NMR spectrum [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

The Solubility Profile of 4-Ethoxy-2,6-difluoroaniline in Organic Solvents: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Ethoxy-2,6-difluoroaniline, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document delves into the theoretical principles governing solubility, provides detailed experimental protocols for its determination, and offers a predictive framework for solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed decision-making and streamline development workflows.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) and its intermediates is a critical physicochemical property that profoundly influences the entire drug development lifecycle. From early-stage discovery and process chemistry to formulation and bioavailability, solubility data informs key decisions. For a compound like 4-Ethoxy-2,6-difluoroaniline, which serves as a building block for more complex molecules, its solubility dictates the choice of reaction media, affects reaction kinetics, and is crucial for designing efficient purification strategies such as crystallization and chromatography. Poor solubility can lead to challenges in handling, reduced reaction yields, and difficulties in achieving desired purity levels.

Physicochemical Properties of 4-Ethoxy-2,6-difluoroaniline

To understand the solubility of 4-Ethoxy-2,6-difluoroaniline, it is essential to first consider its molecular structure and inherent physicochemical properties.

-

Structure: The molecule consists of a difluorinated aniline ring with an ethoxy group at the 4-position.

-

Polarity: The presence of the amine (-NH2) and ethoxy (-OCH2CH3) groups, along with the two fluorine atoms, introduces polarity to the molecule. The electronegative fluorine and oxygen atoms create dipole moments. The overall molecular polarity will be a vector sum of these individual bond dipoles.

-

Hydrogen Bonding: The primary amine group is a hydrogen bond donor and acceptor, while the oxygen of the ethoxy group can act as a hydrogen bond acceptor.[1] This capacity for hydrogen bonding significantly influences its interaction with protic and aprotic polar solvents.[2][3][4]

Theoretical Framework: "Like Dissolves Like" and Beyond

The adage "like dissolves like" provides a fundamental, albeit simplified, principle for predicting solubility.[7] This rule suggests that substances with similar polarities are more likely to be soluble in one another.[8]

-

Polar Solvents: Polar solvents, such as alcohols (methanol, ethanol), ketones (acetone), and amides (dimethylformamide), possess dipole moments and can engage in dipole-dipole interactions and/or hydrogen bonding. Given the polar nature of 4-Ethoxy-2,6-difluoroaniline and its hydrogen bonding capabilities, it is expected to exhibit good solubility in many polar solvents.

-

Nonpolar Solvents: Nonpolar solvents, like hexane and toluene, primarily interact through weaker van der Waals forces. The solubility of a polar compound like 4-Ethoxy-2,6-difluoroaniline in these solvents is generally expected to be lower.[8]

A more quantitative approach to predicting solubility involves considering solvent parameters such as the dielectric constant and polarity index .[9][10][11]

-

Dielectric Constant (ε): This property reflects a solvent's ability to separate ions and is a good indicator of its polarity.[10] Solvents with high dielectric constants are generally better at dissolving polar compounds.

-

Polarity Index: This is an empirical measure of a solvent's polarity, providing a relative ranking.

The interplay of these factors determines the overall solubility of a solute in a given solvent.

Experimental Determination of Solubility

Accurate solubility data is best obtained through experimental measurement. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic (equilibrium) solubility.[12][13][14][15]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the equilibrium solubility of 4-Ethoxy-2,6-difluoroaniline in an organic solvent at a specified temperature.

Materials:

-

4-Ethoxy-2,6-difluoroaniline (solid)

-

Selected organic solvent(s)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.[16]

Workflow Diagram:

Caption: Experimental workflow for the shake-flask solubility determination.

Procedure:

-

Preparation: Add an excess amount of solid 4-Ethoxy-2,6-difluoroaniline to a vial. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately add a known volume of the chosen organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.[12][15] The presence of undissolved solid at the end of this period is crucial.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometry method.[16][17]

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Predicted Solubility of 4-Ethoxy-2,6-difluoroaniline in Common Organic Solvents

While specific experimental data is pending, a qualitative and semi-quantitative prediction of solubility can be made based on the principles discussed.

Table 1: Predicted Solubility of 4-Ethoxy-2,6-difluoroaniline and Properties of Common Organic Solvents

| Solvent | Polarity Index[11] | Dielectric Constant (ε)[9][18] | Hydrogen Bonding | Predicted Solubility | Rationale |

| Nonpolar Solvents | |||||

| Hexane | 0.1 | 1.88 | None | Very Low | Nonpolar nature, lacks ability to interact with the polar groups of the solute. |

| Toluene | 2.4 | 2.38 | None | Low | Aromatic ring can have some π-π interactions, but overall nonpolar character dominates. |

| Aprotic Polar Solvents | |||||

| Dichloromethane | 3.1 | 8.93 | Acceptor | Moderate | Polar, but lacks hydrogen bond donating ability. |

| Ethyl Acetate | 4.4 | 6.02 | Acceptor | Moderate to High | Good balance of polarity and ability to accept hydrogen bonds. |

| Tetrahydrofuran (THF) | 4.0 | 7.58 | Acceptor | High | Polar ether that can accept hydrogen bonds. |

| Acetone | 5.1 | 20.7 | Acceptor | High | Highly polar ketone, effective hydrogen bond acceptor. |

| Acetonitrile | 5.8 | 37.5 | Acceptor | High | Very polar, can interact strongly through dipole-dipole forces. |

| Dimethylformamide (DMF) | 6.4 | 36.71 | Acceptor | Very High | Highly polar aprotic solvent, excellent for dissolving polar compounds. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.68 | Acceptor | Very High | Highly polar aprotic solvent, strong hydrogen bond acceptor. |

| Protic Polar Solvents | |||||

| Methanol | 5.1 | 32.70 | Donor & Acceptor | Very High | Polar, can both donate and accept hydrogen bonds, leading to strong solute-solvent interactions. |

| Ethanol | 4.3 (implied) | 24.55 | Donor & Acceptor | Very High | Similar to methanol, strong hydrogen bonding capabilities. |

Logical Relationship Diagram:

Caption: Factors influencing high solubility of 4-Ethoxy-2,6-difluoroaniline.

Conclusion and Future Recommendations

This guide provides a foundational understanding of the solubility of 4-Ethoxy-2,6-difluoroaniline in organic solvents. Based on its molecular structure, it is predicted to be highly soluble in polar protic and aprotic solvents and poorly soluble in nonpolar solvents. For critical applications in pharmaceutical development, it is strongly recommended that these predictions be confirmed through rigorous experimental determination using the shake-flask method outlined herein. The resulting quantitative data will be invaluable for the rational design of synthetic routes, purification protocols, and ultimately, the successful development of new therapeutic agents.

References

-

Hunter, C. A. (2004). Hydrogen bonding properties of non-polar solvents. Organic & Biomolecular Chemistry, 2(6), 835-840. [Link]

-

Apley, M., et al. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 20(3), 33-38. [Link]

-

Solubility of Things. Spectroscopic Techniques. [Link]

-

Burdick & Jackson. Dielectric Constant. [Link]

-

Reichardt, C. (2003). Solvents and Polarity. In Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

Al-Ghaban, Z. A., & Al-Ani, A. S. (2012). Determination of aqueous solubility by heating and equilibration: A technical note. Journal of Pharmaceutical Analysis, 2(4), 305-308. [Link]

-

BioAssay Systems. Shake Flask Solubility Services. [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent? [Link]

-

University of California, Los Angeles. Polarity of Solvents. [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Chemistry Stack Exchange. Qualitative Comparisons of Dielectric Constants of Organic Solvents. [Link]

-

University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. [Link]

-

University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Dielectric constant. [Link]

-

Burdick & Jackson. Polarity Index. [Link]

-

University of California, Berkeley. Dielectric Constant of Common solvents. [Link]

-

Pan, L., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3165-3172. [Link]

-

Master Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

-

Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Chemistry LibreTexts. 3.1: Physical properties of organic compounds. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Scribd. Solubility Measurement Techniques. [Link]

-

Cockroft, S. L., & Hunter, C. A. (2007). Dissecting Solvent Effects on Hydrogen Bonding. Angewandte Chemie International Edition, 46(40), 7569-7572. [Link]

-

Tessensohn, M. E., et al. (2010). Measuring the relative hydrogen-bonding strengths of alcohols in aprotic organic solvents. ChemPhysChem, 11(10), 2161-2168. [Link]

-

Open Oregon Educational Resources. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. [Link]

Sources

- 1. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 2. Hydrogen bonding properties of non-polar solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Dissecting Solvent Effects on Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring the relative hydrogen-bonding strengths of alcohols in aprotic organic solvents. | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Ethoxy-2,6-difluoroaniline, CAS#: 1017779-79-1 [m.chemicalbook.com]

- 6. 2,6-Difluoroaniline = 97 5509-65-9 [sigmaaldrich.com]

- 7. chem.ws [chem.ws]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Dielectric Constant [macro.lsu.edu]

- 10. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]

- 11. Polarity Index [macro.lsu.edu]

- 12. enamine.net [enamine.net]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. bioassaysys.com [bioassaysys.com]

- 15. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. depts.washington.edu [depts.washington.edu]

reactivity of the amine group in 4-Ethoxy-2,6-difluoroaniline

An In-depth Technical Guide to the Reactivity of the Amine Group in 4-Ethoxy-2,6-difluoroaniline

Abstract

This technical guide offers a comprehensive examination of the chemical (CAS No. 1017779-79-1). As a critical building block in modern medicinal chemistry and materials science, understanding the nuanced behavior of this trifunctional aromatic amine is paramount for its effective application in complex synthetic pathways.[1] This document elucidates the intricate interplay of electronic and steric effects imposed by the ortho-difluoro and para-ethoxy substituents, which collectively modulate the nucleophilicity and basicity of the amine functionality. We provide detailed analyses of key transformations including N-acylation, N-alkylation, and diazotization, supported by field-proven experimental protocols, comparative data, and mechanistic insights to guide researchers, scientists, and drug development professionals in leveraging this versatile intermediate.

Introduction: A Molecule of Strategic Importance

4-Ethoxy-2,6-difluoroaniline is a highly functionalized aniline derivative that has garnered significant interest as a precursor in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical sectors.[2][3] Its utility stems from the unique substitution pattern on the benzene ring:

-

An amine group (-NH₂) , which serves as a primary nucleophilic handle for building molecular complexity.[4]

-

Two ortho-fluorine atoms , which profoundly alter the molecule's electronic properties, lipophilicity, and metabolic stability.[5][6]

-

A para-ethoxy group (-OCH₂CH₃) , which acts as a strong electron-donating group, influencing both the amine's reactivity and the overall electronic character of the ring.

The central challenge and opportunity in utilizing this molecule lie in predicting and controlling the reactivity of the amine group, which is caught in an electronic tug-of-war between the powerful electron-withdrawing inductive effects of the fluorine atoms and the electron-donating resonance effects of the ethoxy group and the amine itself. This guide dissects these controlling factors to provide a predictive framework for its synthetic application.

Molecular Structure and Electronic Profile

The reactivity of the amine nitrogen is directly proportional to the availability of its lone pair of electrons. In 4-Ethoxy-2,6-difluoroaniline, this availability is modulated by a combination of inductive and resonance effects from the ring substituents.

-

Inductive Effect (-I): Fluorine, being the most electronegative element, exerts a potent electron-withdrawing inductive effect (-I).[5] The two fluorine atoms at the ortho positions synergistically pull electron density away from the aromatic ring and, by extension, from the nitrogen atom, significantly decreasing its basicity and nucleophilicity.[5]

-

Mesomeric (Resonance) Effect (+M): The ethoxy group at the para position and the amine group itself exert a strong electron-donating resonance effect (+M).[4] The lone pairs on the oxygen and nitrogen atoms are delocalized into the aromatic π-system, increasing electron density on the ring. The +M effect of the ethoxy group partially counteracts the strong -I effect of the fluorine atoms, making the amine more nucleophilic than it would be in 2,6-difluoroaniline alone.

The net result is an amine group that is significantly less basic and nucleophilic than aniline or 4-ethoxyaniline, but potentially more reactive than 2,6-difluoroaniline. This attenuated reactivity requires careful consideration when selecting reaction conditions.

Caption: Interplay of electronic effects on the amine group.

Key Reactions of the Amine Group

The moderated nucleophilicity of 4-Ethoxy-2,6-difluoroaniline dictates the conditions required for its successful transformation.

N-Acylation

N-acylation is a fundamental reaction to form amides, which are common functionalities in pharmaceuticals and precursors for other reactions. The reaction typically involves an acyl chloride or anhydride in the presence of a non-nucleophilic base.

Causality of Experimental Choices:

-

Acylating Agent: Acyl chlorides and anhydrides are used for their high electrophilicity, which is necessary to react with the electron-deficient amine.

-

Base: A tertiary amine base (e.g., triethylamine, DIPEA) or pyridine is required to scavenge the HCl or carboxylic acid byproduct generated during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic.[7]

-

Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are used to avoid side reactions with the acylating agent.

Experimental Protocol: Synthesis of N-(4-Ethoxy-2,6-difluorophenyl)acetamide

-

Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-Ethoxy-2,6-difluoroaniline (1.0 eq.) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Add acetyl chloride (1.1 eq.) dropwise via a syringe over 10-15 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.

N-Alkylation

Direct N-alkylation of the amine is more challenging due to its reduced nucleophilicity and the risk of over-alkylation. Conditions often need to be more forcing compared to simpler anilines.[8]

Causality of Experimental Choices:

-

Alkylating Agent: Highly reactive alkylating agents like alkyl iodides or benzyl bromides are preferred.

-

Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or a carbonate base like K₂CO₃ or Cs₂CO₃ is often necessary to deprotonate the amine or facilitate the reaction.[9]

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are ideal as they can dissolve the reagents and stabilize charged intermediates.[10]

Experimental Protocol: Synthesis of N-Benzyl-4-ethoxy-2,6-difluoroaniline

-

Preparation: To a stirred suspension of potassium carbonate (2.0 eq.) in anhydrous acetonitrile, add 4-Ethoxy-2,6-difluoroaniline (1.0 eq.).

-

Alkylation: Add benzyl bromide (1.1 eq.) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-24 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

-

Workup: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile.

-

Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired N-alkylated product.

Diazotization and Diazo-Coupling Reactions

The conversion of the primary aromatic amine to a diazonium salt is one of its most powerful transformations, opening pathways to a vast array of functionalities via Sandmeyer, Schiemann, and azo-coupling reactions.[11]

Causality of Experimental Choices:

-

Nitrosating Agent: Nitrous acid (HONO) is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄).[12]

-

Temperature: The reaction must be maintained at low temperatures (0-5 °C) because aromatic diazonium salts are unstable and can decompose violently at higher temperatures.[13]

-

Acid: A strong acid is required to generate nitrous acid and to prevent the newly formed diazonium salt from coupling with the unreacted parent aniline.[14]

Caption: Workflow for diazotization and subsequent reactions.

Experimental Protocol: In-situ Preparation of 4-Ethoxy-2,6-difluorobenzenediazonium Chloride

-

Preparation: In a beaker or flask, suspend 4-Ethoxy-2,6-difluoroaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid (2.5 eq.) and water.

-

Cooling: Cool the suspension to 0-5 °C using an ice-salt bath, with vigorous stirring to ensure efficient heat transfer.

-

Diazotization: Prepare a solution of sodium nitrite (1.05 eq.) in a minimal amount of cold water. Add this solution dropwise to the cold aniline suspension over 30 minutes, keeping the temperature strictly below 5 °C.

-